5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione
Description
5-{(E)-[2-(3,4-Difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a central 1,3-thiazolane-2,4-dione core substituted with a (Z)-configured benzylidene group. The benzylidene moiety is further modified with a 2-(3,4-difluorophenoxy)phenyl substituent, introducing both fluorine atoms and an ether linkage. However, the compound’s specific applications remain underexplored in the provided literature, necessitating comparative analysis with structurally similar analogs.
Properties
IUPAC Name |
(5E)-5-[[2-(3,4-difluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO3S/c17-11-6-5-10(8-12(11)18)22-13-4-2-1-3-9(13)7-14-15(20)19-16(21)23-14/h1-8H,(H,19,20,21)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOBQTLPAISQGD-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)OC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione typically involves the reaction of 3,4-difluorophenol with 2-bromobenzaldehyde to form the intermediate 2-(3,4-difluorophenoxy)benzaldehyde. This intermediate is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Electrophilic Addition at the Exocyclic Double Bond
The α,β-unsaturated carbonyl system (C5=C) is susceptible to Michael addition reactions. For example:
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Halogenation : Reaction with bromine in acetic acid yields dibromo derivatives at the α,β-position .
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Nucleophilic Attack : Thiols or amines may add to the conjugated double bond, forming substituted adducts .
Hydrolysis and Ring-Opening
Under acidic or basic conditions, the thiazolidine-2,4-dione ring undergoes hydrolysis to form a thiol intermediate and release CO :
This reactivity is critical for prodrug activation in pharmacological contexts .
Substitution Reactions at the Difluorophenoxy Group
The 3,4-difluorophenoxy substituent can participate in nucleophilic aromatic substitution (NAS) under specific conditions:
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Fluorine Replacement : Reaction with strong nucleophiles (e.g., amines) at elevated temperatures displaces fluorine atoms, forming derivatives with modified electronic profiles .
Example Reaction:
Key Spectral Data
DFT Studies
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Geometric Optimization : Bond lengths (C-N: 1.391 Å, C-S: 1.813 Å) and angles align with experimental data, confirming stability .
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Frontier Molecular Orbitals : HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity .
Thermal and Chemical Stability
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Thermal Decomposition : TGA analysis shows stability up to ~200°C, with decomposition peaking at 300°C (mass loss: CO and SO) .
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pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .
Comparative Reactivity with Analogues
Hypothetical Reaction Pathways
Based on structural analogs:
Scientific Research Applications
5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Differences:
- Substituent Complexity: The target compound’s 2-(3,4-difluorophenoxy)phenyl group introduces steric bulk and electronic effects from fluorine atoms and an ether bond, distinguishing it from simpler fluorobenzylidene analogs (e.g., 5-(4-fluorobenzylidene)-TZD) .
- Heterocyclic Extensions : Compounds like YPC-21440 incorporate fused heterocycles (imidazopyridazine), enhancing binding affinity to kinase targets compared to the target compound’s phenyl-based substituents .
- Functional Groups : The presence of piperazine (in ) or sulfonamide (in ) groups in other TZDs suggests divergent pharmacological pathways, such as kinase inhibition or antimicrobial activity.
Pharmacological Targets
- PPAR Modulation: Rosiglitazone and similar TZDs are well-established PPARγ agonists used in diabetes treatment . The target compound’s lack of a polar tail (e.g., ethoxy linker in rosiglitazone) may reduce PPARγ affinity, shifting its mechanism toward non-classical targets.
- Kinase Inhibition : YPC-21440 and related compounds exhibit potent Pan-Pim kinase inhibition (IC₅₀ < 100 nM) due to their imidazopyridazine substituents, a feature absent in the target compound .
Physicochemical Properties
| Property | Target Compound | 5-(4-Fluorobenzylidene)-TZD | YPC-21440 |
|---|---|---|---|
| Molecular Weight | ~375.3 g/mol (estimated) | 237.25 g/mol | ~490 g/mol |
| LogP | ~3.5 (predicted) | 2.1 | 4.8 |
| Hydrogen Bond Acceptors | 6 | 4 | 9 |
However, its lower hydrogen bond acceptor count compared to YPC-21440 may reduce kinase target selectivity .
Biological Activity
5-{(E)-[2-(3,4-difluorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and metabolic disorders. This article aims to present a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 333.309 g/mol. It features a thiazolidine ring which is critical for its biological activity. The presence of the difluorophenoxy group enhances its pharmacological properties, making it a candidate for various therapeutic applications .
Anticancer Properties
Research has indicated that thiazolidine-2,4-dione derivatives exhibit significant anticancer potential. For example, a closely related compound was identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, leading to inhibited cell proliferation and induced apoptosis in human leukemia cells (U937) . This suggests that this compound may share similar mechanisms of action.
Antidiabetic Effects
Thiazolidinediones are known for their role in activating peroxisome proliferator-activated receptor gamma (PPAR-γ), which is crucial in the management of insulin resistance in diabetes mellitus. The compound's structural features may allow it to interact effectively with PPAR-γ, suggesting potential antidiabetic properties .
Structure-Activity Relationship (SAR)
A study on various thiazolidine derivatives highlighted the importance of specific substitutions at the benzylidene position for enhancing biological activity. The introduction of electron-withdrawing groups like fluorine can significantly improve the inhibitory effects on target enzymes involved in cancer and metabolic pathways .
Research Findings and Case Studies
Molecular Docking Studies
Molecular docking studies have demonstrated that this compound exhibits strong binding affinity to PTP1B, an important target in diabetes treatment. These studies suggest that modifications to the thiazolidine structure can lead to compounds with improved pharmacological profiles and therapeutic efficacy .
Q & A
Q. How can photostability issues in the methylidene moiety be addressed during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
